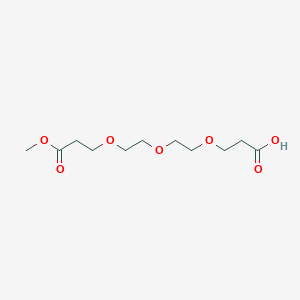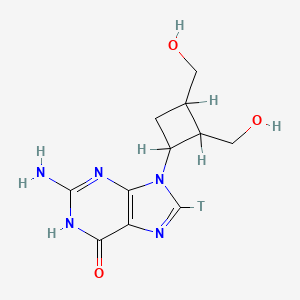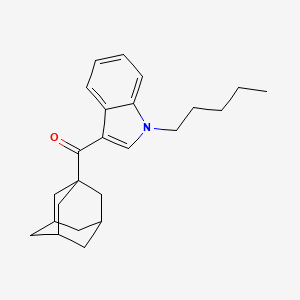
Acid-PEG3-mono-methyl ester
Übersicht
Beschreibung
Acid-PEG3-mono-methyl ester is a PEG derivative . It has a chemical formula of C11H20O7 and a molecular weight of 264.27 . It is a PEG species with terminal carboxylic acid and mono-methyl ester moieties .
Synthesis Analysis
Acid-PEG3-mono-methyl ester is synthesized via a three-step process involving transesterification of methyl oleate to alkyl oleates, epoxidation of the oleate alkene, and solventless heterogeneously catalyzed ring opening of the epoxides with poly (ethylene glycols) of varying chain length under a short reaction time .Molecular Structure Analysis
The molecular structure of Acid-PEG3-mono-methyl ester is characterized by a chain of three ethylene glycol units (PEG3) attached to a carboxylic acid group at one end and a methyl ester group at the other .Chemical Reactions Analysis
The carboxylic acid group in Acid-PEG3-mono-methyl ester can react with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds . The synthesis of esters involves acylation of different alcohols with a variety of acid compounds such as carboxylic acids, acid chlo- rides, acid anhydrides, and lower esters .Physical And Chemical Properties Analysis
Acid-PEG3-mono-methyl ester has a molecular weight of 264.27 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 13 . It is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom, which means it cannot engage in intermolecular hydrogen bonding .Wissenschaftliche Forschungsanwendungen
1. Polymer Synthesis and Modification
- Acid-PEG3-mono-methyl ester and related compounds, like unsaturated acid esters of polyethylene glycol (PEG), play a vital role in the synthesis of multifunctional polymers. These polymers can be crafted through graft copolymerization with various monomers, expanding the scope of polymer applications significantly (Chen, Xu, & Li, 2015).
2. Ion Exchange and Metal Sorption
- In the field of ion exchange, researchers have developed polymer-bound phosphoric acid ligands, including phosphorylated mono- and triethylene glycol esters, for the effective sorption of metal ions like U(VI) from phosphoric acid solutions. These ligands demonstrate high metal ion affinities due to their ability to ion exchange through acid sites and coordinate through phosphoryl groups (Zhu & Alexandratos, 2015).
3. Analytical and Chromatographic Applications
- Acid-PEG3-mono-methyl ester-related compounds, such as PEG esters, have been used in chromatographic applications. For instance, a PEG stationary phase was employed for the separation of mono-trans isomers of fatty acids, showcasing its utility in analytical chemistry (Mjøs, 2008).
4. Drug Delivery Systems
- In drug delivery research, PEG esters like Gelucire, which are synthesized by reacting PEG with fatty acids, have shown promise. These materials have a broad range of applications in both oral and topical formulations, such as enhancing drug solubility and bioavailability, sustaining drug release, and protecting active pharmaceutical ingredients (Panigrahi et al., 2018).
5. Biodiesel Processing Research
- Acid-PEG3-mono-methyl ester and related PEG compounds are utilized in biodiesel research, particularly in the analysis of fatty acid methyl esters and other components crucial for the production and quality assessment of biodiesel (Li, Yang, Wang, & Tian, 2006).
6. Functional Polymer Synthesis
- Novel monomers, including PEG mono methacrylate esters, have been synthesized for the creation of functionalized nanoparticles and microparticles. These polymers have potential applications in altering the acid-base or electrochemical properties of surfaces and particles (Mizrahi, Omer-Mizrahi, Goldshtein, Askinadze, & Margel, 2010).
7. Water Treatment Technologies
- Poly(ethylene glycol) di-itaconate, synthesized by functionalizing PEG with itaconic acid, has been used in the preparation of hydrogels for dye removal from textile effluents, demonstrating the potential of PEG derivatives in environmental applications (Dey, Bera, & Chakrabarty, 2017).
8. Renewable Polymer Development
- Research in renewable polymers has utilized PEG and derivatives like Acid-PEG3-mono-methyl ester. For instance, fully renewable-based poly((ether)ester)s were synthesized using 2,5-furandicarboxylic acid, PEG, and isosorbide, demonstrating advancements in sustainable polymer technologies (Sousa, Coelho, & Silvestre, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O7/c1-15-11(14)3-5-17-7-9-18-8-6-16-4-2-10(12)13/h2-9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIORLLUIQECST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254426 | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG3-mono-methyl ester | |
CAS RN |
1807505-26-5 | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807505-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)


![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)


